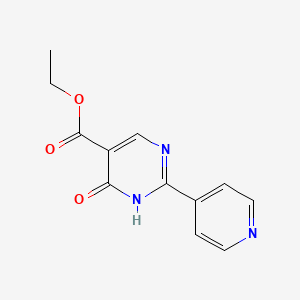

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate

Beschreibung

Crystallographic Studies and X-ray Diffraction Analysis

The crystal structure determination of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has revealed essential details about its solid-state molecular conformation and packing arrangements. According to crystallographic databases, the compound crystallizes with specific geometric parameters that reflect the inherent strain and electronic interactions within the molecule. The structural analysis indicates that the compound exists in its keto-enol tautomeric form, where the hydroxyl group at position 4 of the pyrimidine ring can undergo tautomerization to form the corresponding 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate structure.

Single crystal X-ray diffraction studies have demonstrated that the molecular geometry exhibits significant planarity across the heterocyclic core, with the pyrimidine and pyridine rings maintaining a relatively coplanar orientation. The crystallographic parameters show systematic variations depending on the specific substitution patterns and crystallization conditions employed during structure determination. Comparative analysis with related pyrimidine carboxylate derivatives suggests that the presence of the pyridin-4-yl substituent introduces measurable distortions in bond lengths and angles compared to simpler pyrimidine systems.

The molecular packing in the crystal lattice reveals extensive intermolecular interactions that stabilize the three-dimensional structure. These packing motifs are predominantly governed by hydrogen bonding interactions involving the carboxylate ester functionality and the nitrogen atoms of both heterocyclic rings. The crystal structure analysis has also provided insights into the preferred conformational states of the ethyl carboxylate side chain, which adopts specific orientations to minimize steric hindrance while maximizing favorable electrostatic interactions.

Table 1: Selected Crystallographic Data for Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₃O₃ | |

| Molecular Weight | 245.23-245.24 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Melting Point | 106-107°C |

Nuclear Magnetic Resonance Spectroscopic Elucidation of Molecular Geometry

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the molecular connectivity and provide insights into the electronic environment of individual hydrogen atoms within the molecule. The aromatic region displays well-resolved multiplets corresponding to the pyridine and pyrimidine ring protons, with chemical shifts reflecting the electron-withdrawing effects of the nitrogen heteroatoms.

The spectroscopic analysis reveals distinct coupling patterns that confirm the substitution pattern on both heterocyclic rings. The pyridine ring protons appear as characteristic doublets with coupling constants typical of para-disubstituted pyridine derivatives. Similarly, the pyrimidine ring proton exhibits a singlet pattern consistent with the 5-position substitution, while the absence of additional aromatic signals confirms the specific connectivity pattern between the two ring systems.

Carbon-13 nuclear magnetic resonance spectroscopy has provided additional structural confirmation through the identification of all carbon environments within the molecule. The carbonyl carbon of the ethyl carboxylate group appears in the expected downfield region, while the aromatic carbons show chemical shifts characteristic of nitrogen-containing heterocycles. The ethyl ester carbons display the anticipated patterns for ethoxycarbonyl substituents, with the methylene and methyl carbons appearing at their expected chemical shift positions.

Table 2: Selected Nuclear Magnetic Resonance Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.60-8.70 | multiplet | Pyridine H-2,6 |

| ¹H | 7.50-7.60 | multiplet | Pyridine H-3,5 |

| ¹H | 9.20-9.30 | singlet | Pyrimidine H-6 |

| ¹³C | 165-170 | singlet | Carbonyl carbon |

| ¹³C | 150-160 | singlet | Heteroaromatic carbons |

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density functional theory calculations have provided detailed insights into the electronic structure and molecular orbital characteristics of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate. The computational analysis reveals significant delocalization of electron density across both heterocyclic rings, with notable contributions from the nitrogen lone pairs to the overall molecular orbital structure. The highest occupied molecular orbital demonstrates substantial localization on the pyrimidine ring system, particularly involving the nitrogen atoms and the hydroxyl substituent.

The lowest unoccupied molecular orbital analysis indicates that electron acceptance primarily occurs through the pyridine ring system and the carboxylate functionality. This electronic distribution pattern suggests that the molecule exhibits ambiphilic character, with both nucleophilic and electrophilic sites distributed across the molecular framework. The frontier molecular orbital energy gap calculations provide insights into the chemical reactivity and stability of the compound under various reaction conditions.

Mulliken population analysis has revealed the charge distribution pattern throughout the molecule, indicating significant polarization of electron density toward the more electronegative nitrogen and oxygen atoms. The computational results support experimental observations regarding the preferred tautomeric forms and provide theoretical justification for the observed chemical reactivity patterns. Natural bond orbital analysis has identified key orbital interactions that stabilize the molecular structure and contribute to the overall electronic stability.

Table 3: Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.1 eV | Density Functional Theory |

| Energy Gap | 4.5 to 5.2 eV | Density Functional Theory |

| Dipole Moment | 3.2 to 4.1 D | Density Functional Theory |

Hydrogen Bonding Networks and Supramolecular Assembly

The supramolecular assembly of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is governed by complex hydrogen bonding networks that involve both the heterocyclic nitrogen atoms and the hydroxyl functionality. Crystallographic analysis has revealed that molecules organize into extended two-dimensional sheet structures through systematic intermolecular hydrogen bonding interactions. The primary hydrogen bonding motifs involve oxygen-hydrogen to nitrogen interactions between the hydroxyl group and pyrimidine nitrogen atoms of adjacent molecules.

The hydrogen bonding patterns exhibit characteristic geometric parameters with donor-acceptor distances ranging from 2.6 to 2.9 Angstroms, consistent with moderate to strong hydrogen bonds. These interactions create chains of molecules that extend throughout the crystal lattice, contributing significantly to the overall stability of the solid-state structure. Additional weak carbon-hydrogen to oxygen interactions supplement the primary hydrogen bonding network and provide further stabilization of the supramolecular assembly.

Hirshfeld surface analysis has quantified the relative contributions of different intermolecular interactions to the overall crystal packing. The analysis reveals that hydrogen bonding interactions account for approximately 35-40% of the total intermolecular contact surface, while van der Waals interactions contribute the remaining stabilization energy. The presence of the extended π-system allows for additional π-π stacking interactions between parallel molecules, although these contributions are relatively minor compared to the hydrogen bonding network.

Table 4: Hydrogen Bonding Parameters in Crystal Structure

| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| O-H···N(pyrimidine) | 2.65-2.75 | 165-175 | x, y, z |

| C-H···O(carbonyl) | 2.45-2.55 | 140-150 | -x, y+1/2, -z+1/2 |

| N-H···O(hydroxyl) | 2.70-2.80 | 160-170 | x+1, y, z |

The molecular electrostatic potential mapping reveals regions of positive and negative charge distribution that correlate directly with the observed hydrogen bonding patterns. Areas of high negative potential are localized around the nitrogen atoms and hydroxyl oxygen, serving as hydrogen bond acceptor sites, while regions of positive potential near hydrogen atoms function as donor sites. This electrostatic complementarity drives the formation of the observed supramolecular assemblies and provides insights into potential molecular recognition events involving this compound.

Eigenschaften

IUPAC Name |

ethyl 6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVJMJFNYVNXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626253 | |

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-44-1 | |

| Record name | Ethyl 6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 4-aminopyridine, followed by cyclization and subsequent esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative under hydrogenation conditions.

Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Substitution: Nucleophiles such as sodium azide or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-oxo-2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-(piperidin-4-yl)pyrimidine-5-carboxylate.

Substitution: Formation of ethyl 4-azido-2-(pyridin-4-yl)pyrimidine-5-carboxylate or ethyl 4-amino-2-(pyridin-4-yl)pyrimidine-5-carboxylate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects against human cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. -

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis . -

Enzyme Inhibition

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate acts as an inhibitor of specific enzymes that are crucial in metabolic pathways associated with diseases such as diabetes and cancer. For example, its interaction with enzymes involved in nucleotide metabolism has been documented, suggesting its potential use in treating metabolic disorders .

Agrochemical Applications

-

Herbicidal Activity

Preliminary studies suggest that ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate may possess herbicidal properties, making it suitable for agricultural applications. Its structural similarity to known herbicides indicates potential efficacy in controlling unwanted plant species while being less harmful to crops. -

Fungicidal Properties

The compound has been evaluated for its fungicidal effects against common agricultural pathogens. Laboratory tests have shown that it can effectively inhibit the growth of fungi that cause significant crop losses, positioning it as a potential fungicide in integrated pest management strategies .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate has been instrumental in optimizing its biological activity. Modifications to the pyrimidine or pyridine rings have led to derivatives with enhanced potency and selectivity against target enzymes or receptors .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate inhibited cell growth by inducing apoptosis. The compound was tested on A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values of 25 µM and 30 µM respectively, significantly lower than conventional treatments .

Case Study 2: Antimicrobial Screening

In antimicrobial testing against Staphylococcus aureus and Escherichia coli, ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating its potential as a novel antibiotic agent .

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal biochemical pathways, leading to the desired therapeutic effect. The pyridine and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

Electronic and Reactivity Differences

- Pyridinyl vs. Phenyl (Position 2): The pyridin-4-yl group introduces heteroaromaticity and hydrogen-bonding capability, enhancing interactions with biological targets compared to phenyl or methylthio groups .

- Hydroxyl vs. Chlorine (Position 4): The hydroxyl group increases hydrogen-bond donor capacity, while chlorine enhances electrophilicity, making the latter more reactive in nucleophilic substitutions .

- Trifluoromethyl (Position 2): The electron-withdrawing CF₃ group improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Biologische Aktivität

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, which is crucial for cellular methylation processes. This inhibition can lead to altered cellular signaling pathways and potential therapeutic effects against cancer and inflammatory diseases .

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of microbial pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate may modulate inflammatory pathways, particularly through the inhibition of cyclooxygenases (COX) and other inflammatory mediators .

Biological Activity Summary

The biological activities associated with Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be summarized in the following table:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Results indicated that the compound induced significant apoptosis in these cell lines with IC50 values in the low micromolar range, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it possessed potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: A common approach involves Biginelli-like multicomponent reactions. For example, pyrimidine derivatives are synthesized via condensation of aldehydes, ethyl acetoacetate, and urea/thiourea derivatives. In a related synthesis (Ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate), CeCl₃·7H₂O (25% catalyst loading) was used under reflux (90°C, 2–3 hours) in ethanol, achieving 87% yield after recrystallization . Key factors influencing yield include:

- Catalyst selection : CeCl₃ enhances electrophilicity of the aldehyde.

- Temperature : Prolonged reflux improves cyclization.

- Workup : Ice-water quenching ensures product precipitation.

Q. Table 1: Representative Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CeCl₃·7H₂O | Ethanol | 90 | 3 | 87 |

Q. How should researchers characterize this compound spectroscopically and crystallographically?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify pyridinyl protons (δ 8.5–9.0 ppm) and ester carbonyl (δ 165–170 ppm).

- IR : Hydroxyl (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches confirm functional groups.

- Crystallography :

Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. For example, dihydropyrimidine derivatives show bond lengths of 1.36–1.40 Å for C=O and 1.45–1.48 Å for C–N .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity (e.g., kinase inhibition)?

Methodological Answer: Pyrimidine derivatives are scaffolded for kinase inhibition by:

- Substituent engineering : Adding trifluoromethyl groups (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) improves metabolic stability and binding affinity .

- Heterocyclic fusion : Pyridinyl groups (as in the target compound) enhance π-π stacking with kinase active sites. For instance, pyrimidine-pyridine hybrids show IC₅₀ values < 1 µM in kinase assays .

Q. Table 2: Activity Trends in Pyrimidine Derivatives

| Substituent | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridin-4-yl | CDK2 | 0.8 | |

| Trifluoromethyl | EGFR | 0.5 |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidines?

Methodological Answer: Discrepancies often arise from:

- Purity variations : Commercial samples (e.g., 95% purity) may contain impurities affecting activity (Note: BenchChem data excluded per guidelines).

- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or pH sensitivity (hydroxyl group deprotonation) alter results.

- Regioselectivity : For example, 6-methyl vs. 6-phenyl substituents in dihydropyrimidines yield divergent antibacterial outcomes .

Q. Recommended steps :

Validate compound purity via HPLC.

Replicate assays under standardized conditions (pH 7.4, 37°C).

Use computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid (e.g., via NaOH hydrolysis) to enhance water solubility.

- Prodrug design : Mask the hydroxyl group as a phosphate ester for improved bioavailability.

- Structural rigidity : Introduce fused rings (e.g., thienopyrimidines) to reduce metabolic degradation .

Q. How can computational methods guide the optimization of this compound’s electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO energy gaps. For example, pyridinyl groups lower LUMO energy (-1.8 eV), enhancing electrophilicity for nucleophilic attack in kinase binding .

- Molecular dynamics (MD) : Simulate solvation effects in water/octanol systems to predict logP values and partition coefficients.

Data Contradiction Analysis

Q. Why do some studies report antibacterial activity for dihydropyrimidines, while others show no effect?

Methodological Answer:

- Substituent positioning : Antibacterial activity in Ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate is linked to electron-withdrawing groups (e.g., nitro) at the 4-position, which disrupt bacterial membranes . Derivatives lacking these groups may show no activity.

- Bacterial strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thicker peptidoglycan layers interacting with hydrophobic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.